

# Lu AF90103: Application Notes and Protocols for In Vivo Rodent Models

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## Compound of Interest

Compound Name: Lu AF90103

Cat. No.: B15578052

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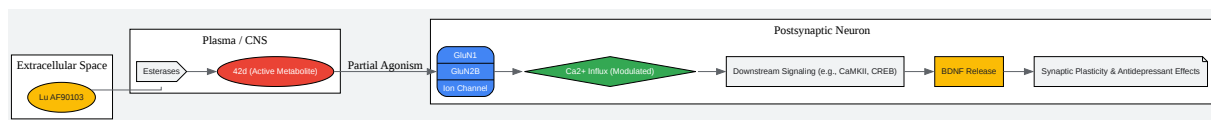
## Introduction

**Lu AF90103** is a novel investigational compound demonstrating potential as a rapid-acting antidepressant. It functions as a methyl ester prodrug of the active compound 42d.<sup>[1][2][3][4]</sup> The active metabolite, 42d, is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN1/GluN2B subunit complex with an efficacy of 24% and an EC<sub>50</sub> value of 78 nM.<sup>[1][2][3][4]</sup> This mechanism of action is distinct from traditional antidepressants and suggests a potential for faster therapeutic onset and a different side-effect profile. These application notes provide detailed protocols for the use of **Lu AF90103** in preclinical rodent models to assess its antidepressant-like effects and impact on synaptic plasticity.

## Mechanism of Action & Signaling Pathway

**Lu AF90103** readily crosses the blood-brain barrier, where it is rapidly hydrolyzed by esterases into its active form, 42d.<sup>[1][3]</sup> As a partial agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor, 42d modulates glutamatergic neurotransmission. Unlike NMDA receptor antagonists (e.g., ketamine), which block channel function, 42d provides a sub-maximal activation. This modulation is hypothesized to normalize aberrant glutamate signaling associated with depression without inducing the psychotomimetic side effects linked to complete receptor blockade. The downstream signaling cascade is thought to involve the activation of neurotrophic pathways, such as Brain-Derived Neurotrophic Factor (BDNF)

signaling, which in turn promotes synaptic plasticity, synaptogenesis, and neuronal survival—key factors implicated in the therapeutic effects of antidepressants.



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Caption: Mechanism of **Lu AF90103** activation and downstream signaling cascade.

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **Lu AF90103** and its active metabolite, 42d.

Parameter	Value	Reference
Compound	42d (Active Metabolite)	[1][3]
Target	GluN1/GluN2B NMDA Receptor	[1][3]
Activity	Partial Agonist	[1][3]
EC <sub>50</sub>	78 nM	[1][3][4]
Efficacy	24%	[1][3][4]
Aqueous Solubility (42d)	7400 µM	[3]
Unbound Fraction (Brain, 42d)	56%	[3]
Unbound Fraction (Plasma, 42d)	62%	[3]

Table 1: In Vitro Pharmacological Profile of the Active Metabolite (42d).

Animal Model	Doses of Lu AF90103 (s.c.)	Key Findings	Reference
Rat Porsolt Swim Test	0.3, 1, and 3 mg/kg	Significant reduction in immobility time at all doses.	[3]
Rat Maximal Electroshock Seizure Threshold (MEST)	3, 10, and 30 mg/kg	Significant increase in seizure threshold at 10 and 30 mg/kg.	[3]
Rat Basal Synaptic Transmission (TA-CA1 Pathway)	3 mg/kg	Lasting enhancement of synaptic transmission 24 hours post-administration.	[3]

Table 2: Summary of In Vivo Efficacy of Lu AF90103 in Rodent Models.

## Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the antidepressant-like and neurophysiological effects of Lu AF90103 in rats.

### Protocol 1: Porsolt Forced Swim Test (FST) in Rats

This protocol is designed to assess the antidepressant-like activity of Lu AF90103 by measuring the immobility time of rats in an inescapable water cylinder.

Materials:

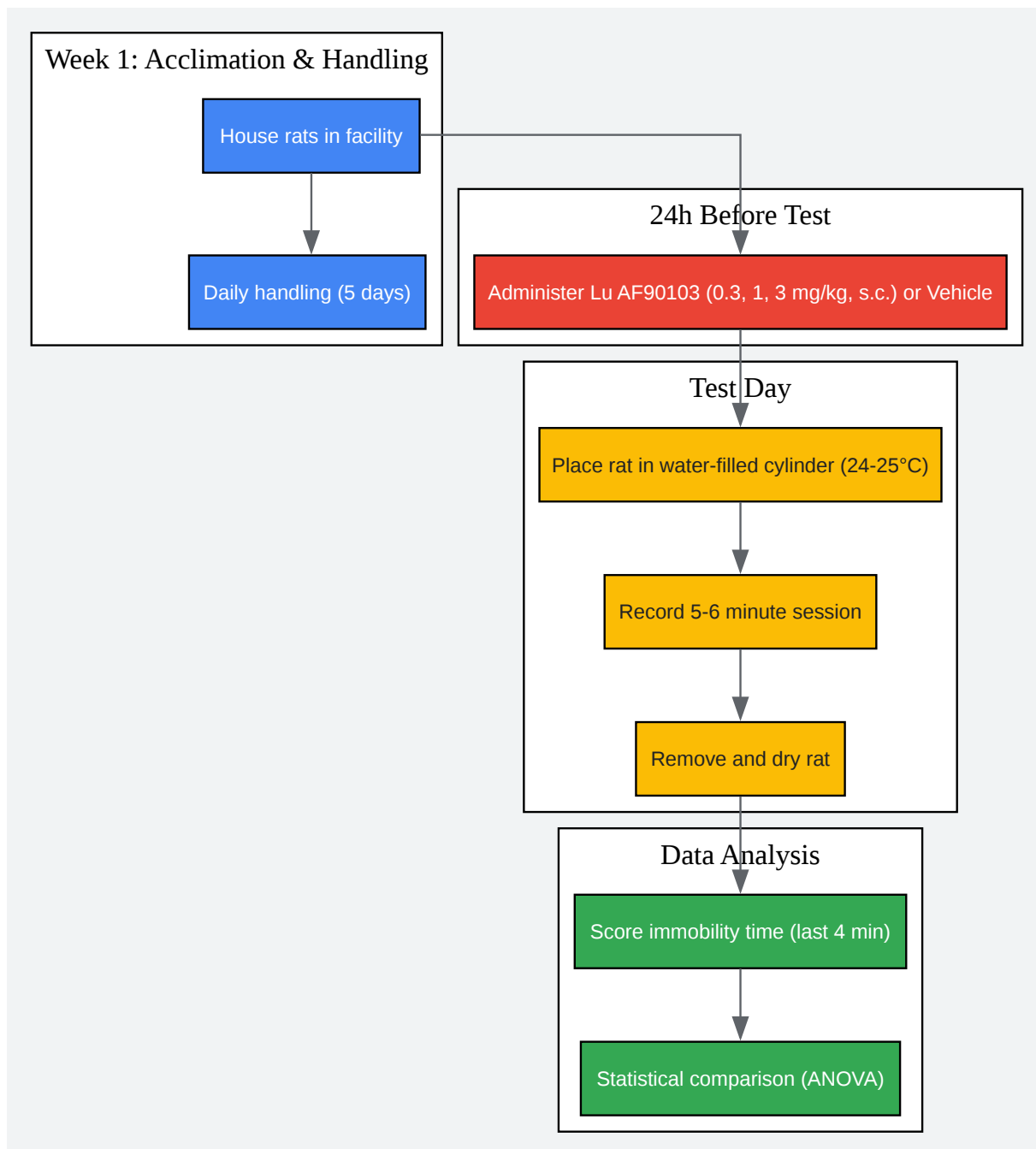
- Male Sprague-Dawley rats (200-250 g)
- Lu AF90103
- Vehicle (e.g., saline, 0.5% methylcellulose)
- Transparent cylindrical containers (40-50 cm high, 20 cm diameter)

- Water bath to maintain water temperature at 24-25°C
- Video recording system
- Animal scale
- Towels for drying

#### Procedure:

- Acclimation: House rats in the testing facility for at least one week prior to the experiment. Handle animals daily for 5 days leading up to the test to minimize stress.
- Drug Administration:
  - Prepare fresh solutions of **Lu AF90103** in the chosen vehicle at concentrations for subcutaneous (s.c.) administration of 0.3, 1, and 3 mg/kg.
  - Administer the vehicle or **Lu AF90103** doses to different groups of rats (n=15 per group) 24 hours before the test session.[\[3\]](#)
- Test Session:
  - Fill the cylinders with water (24-25°C) to a depth of 15-20 cm, ensuring the rat cannot touch the bottom with its tail or feet.
  - Gently place each rat into its respective cylinder.
  - The test session lasts for 5-6 minutes.[\[5\]](#) A common variation involves a 15-minute pre-swim on day 1, followed by a 5-minute test swim on day 2.[\[5\]](#)
  - Record the entire session using a video camera for later analysis.
- Data Analysis:
  - Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

- Compare the immobility times between the vehicle-treated and **Lu AF90103**-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).



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Caption: Workflow for the Porsolt Forced Swim Test with **Lu AF90103**.

## Protocol 2: Basal Synaptic Transmission in the Rat TA-CA1 Pathway

This ex vivo electrophysiology protocol assesses the effect of **Lu AF90103** on long-term synaptic plasticity in the hippocampus, a key region implicated in depression and antidepressant action.

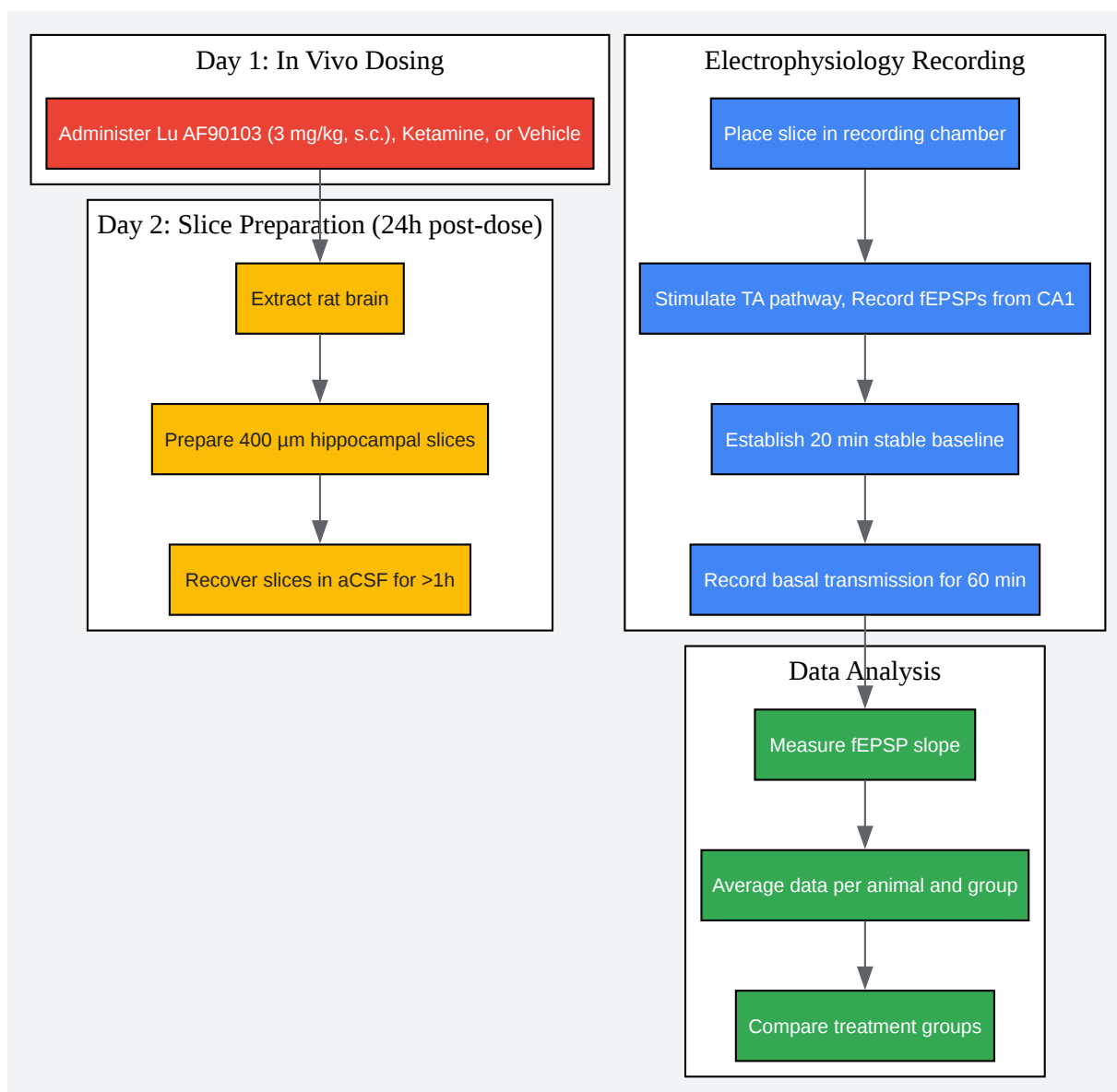
Materials:

- Male Sprague-Dawley rats (8 per treatment group)
- **Lu AF90103** (3 mg/kg) and Ketamine (5 mg/kg, as a positive control)
- Vehicle
- Brain slicing vibratome
- Artificial cerebrospinal fluid (aCSF)
- Recording chamber and perfusion system
- Bipolar stimulating electrode
- Glass recording microelectrode
- Electrophysiology rig (amplifier, digitizer, computer)

Procedure:

- In Vivo Dosing: Administer **Lu AF90103** (3 mg/kg, s.c.), ketamine (5 mg/kg, s.c.), or vehicle to the rats.[3]
- Slice Preparation (24 hours post-dosing):
  - Anesthetize and decapitate the rat.

- Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
- Prepare 400  $\mu\text{m}$  thick transverse hippocampal slices using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
- Electrophysiological Recording:
  - Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.
  - Place a bipolar stimulating electrode in the temporoammonic (TA) pathway and a recording electrode in the stratum lacunosum-moleculare of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
  - Establish a stable baseline of synaptic responses for at least 20 minutes by delivering single pulses every 30 seconds.
- Data Acquisition and Analysis:
  - Record fEPSPs for an extended period (e.g., 60 minutes) to assess the stability and strength of basal synaptic transmission.
  - Measure the slope of the fEPSP as an index of synaptic strength.
  - Average the responses for each animal (e.g., 9 slices per animal) and then for each treatment group.
  - Compare the average fEPSP slope between the treatment groups to determine the effect of **Lu AF90103** on basal synaptic transmission.[\[3\]](#)



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Caption: Workflow for ex vivo hippocampal slice electrophysiology.

## Conclusion



**Lu AF90103** represents a promising development in NMDA receptor-targeted antidepressants. The protocols outlined above provide a framework for evaluating its antidepressant-like efficacy and its impact on synaptic plasticity in rodent models. The partial agonist mechanism at the GluN2B subunit offers a nuanced approach to modulating the glutamate system, which may translate to a favorable clinical profile. Further preclinical investigation using these and other relevant models is warranted to fully characterize the therapeutic potential of **Lu AF90103**.

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